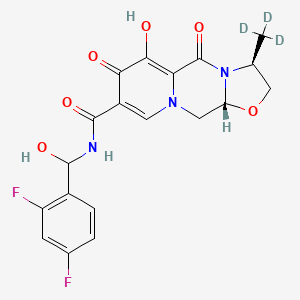![molecular formula C25H25NO5 B12413965 2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid is a complex organic compound that features a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Enone System: The enone system (3-oxoprop-1-enyl) can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.
Coupling with the Phenoxy Group: The final step involves coupling the quinoline derivative with the phenoxy group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and enone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the enone system using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of quinoline N-oxides and carboxylic acids.
Reduction: Formation of alcohols and saturated ketones.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Biology
Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Anticancer Research: The compound may exhibit anticancer activity by interacting with specific molecular targets in cancer cells.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry
Material Science: Quinoline derivatives are used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of microorganisms and cancer cells. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
2-Methylquinoline: A methylated derivative with distinct chemical properties.
4-Hydroxyquinoline: Known for its antimicrobial activity.
Uniqueness
2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid is unique due to its complex structure, which combines a quinoline moiety with an enone system and a phenoxy group. This combination enhances its potential biological activities and makes it a valuable compound for scientific research.
特性
分子式 |
C25H25NO5 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H25NO5/c1-15-12-17(13-16(2)22(15)31-25(3,4)24(28)29)10-11-21(27)19-14-18-8-6-7-9-20(18)26-23(19)30-5/h6-14H,1-5H3,(H,28,29)/b11-10+ |
InChIキー |
WKIFJBLRQMGCTO-ZHACJKMWSA-N |
異性体SMILES |
CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC3=CC=CC=C3N=C2OC |
正規SMILES |
CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC3=CC=CC=C3N=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
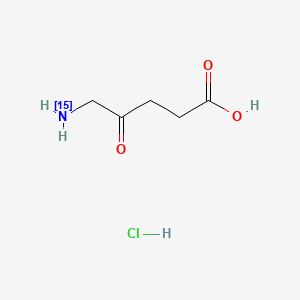

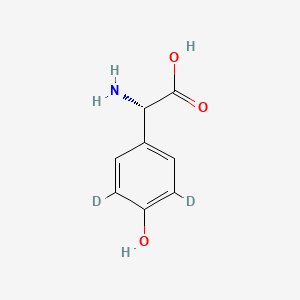

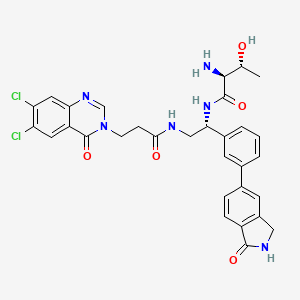
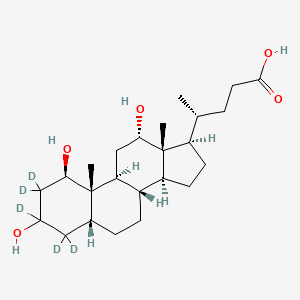

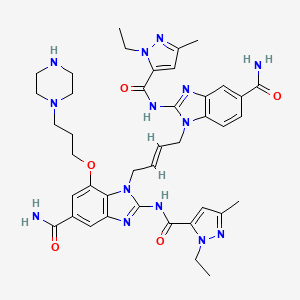
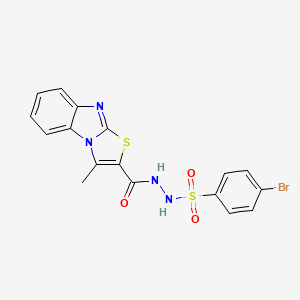
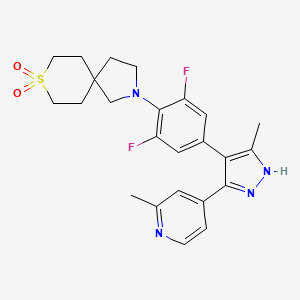
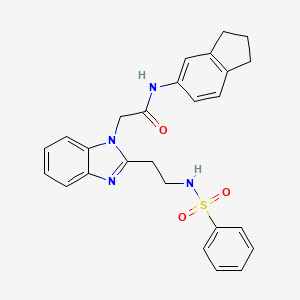
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
